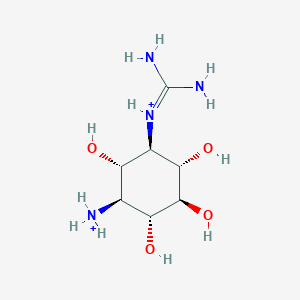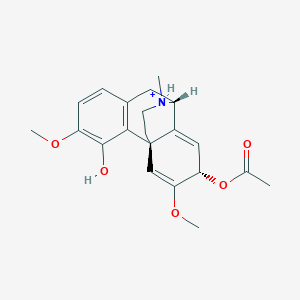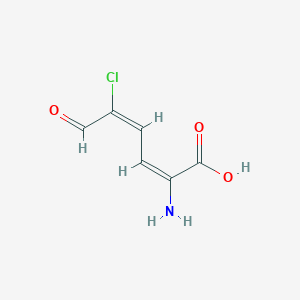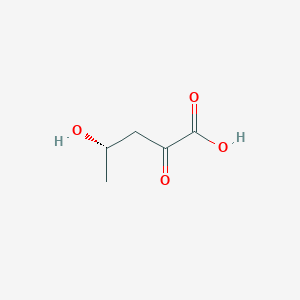
(S)-4-hydroxy-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-hydroxy-2-oxopentanoic acid is an optically active form of 4-hydroxy-2-oxopentanoic acid having 4S-configuration. It is a conjugate acid of a (S)-4-hydroxy-2-oxopentanoate.
Aplicaciones Científicas De Investigación
Crystallographic Properties
- The compound, also known as 4-oxopentanoic acid, exhibits planar structure in crystals, interacting via hydrogen bonds, forming chains along specific crystallographic directions (Hachuła et al., 2013).
Biochemical Interactions
- Enantiomers of 2-benzyl-5-hydroxy-4-oxopentanoic acid show inhibitory activity against carboxypeptidase A (CPA), with significant binding affinity, influencing the interaction with the enzyme's active site (Wang et al., 2010).
Mass Spectrometry and Fragmentation Studies
- Through electrospray ionization and collision-induced dissociation experiments, fragmentation pathways of 4-oxopentanoic acid were elucidated, providing insights into its structural behavior under mass spectrometric analysis (Kanawati et al., 2008).
Synthesis of Derivatives
- Methods have been developed for synthesizing functionalized pyroglutamic acids from chiral levulinic acid derivatives, highlighting the compound's versatility in organic synthesis (Gilley et al., 2008).
Atmospheric Chemistry
- 2,3-Dihydroxy-4-oxopentanoic acid, a related compound, has been studied as a tracer for secondary organic aerosols (SOA) derived from aromatic volatile organic compounds, contributing to understanding atmospheric chemical processes (Al-Naiema & Stone, 2017).
Isotopic Studies and Biologically Active Porphyrins
- Isotopomers of 5-amino-4-oxopentanoic acid, a derivative, have been synthesized, contributing to studies in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Green Chemistry and Biomass Conversion
- Levulinic acid, a form of 4-oxopentanoic acid, is obtained from chitosan hydrolysis under microwave irradiation, demonstrating its potential in biomass conversion and green chemistry applications (Omari et al., 2012).
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Clave InChI |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CC(=O)C(=O)O)O |
SMILES |
CC(CC(=O)C(=O)O)O |
SMILES canónico |
CC(CC(=O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




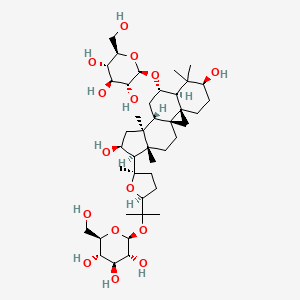
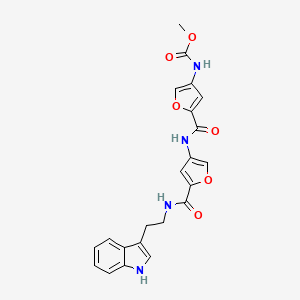

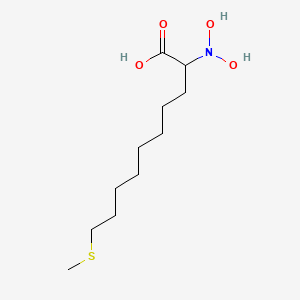
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
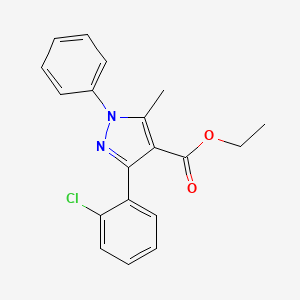
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)
![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)

